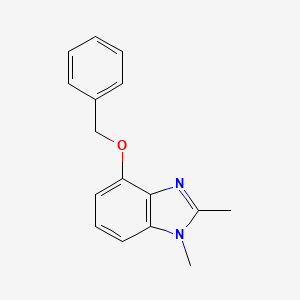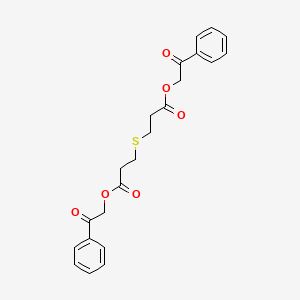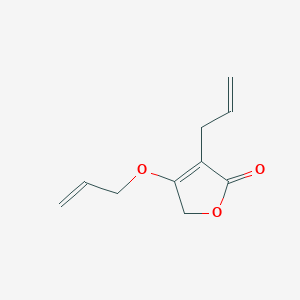
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- is a complex organic compound that features a benzene ring substituted with two carboxylic acid groups and two benzothiazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- typically involves the reaction of terephthalic acid with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- can undergo various chemical reactions, including:
Oxidation: The benzothiazolyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalic acid: 1,2-Benzenedicarboxylic acid.
Isophthalic acid: 1,3-Benzenedicarboxylic acid.
Terephthalic acid: 1,4-Benzenedicarboxylic acid.
Uniqueness
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- is unique due to the presence of benzothiazolyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s potential for use in fluorescent probes and advanced materials, setting it apart from other benzenedicarboxylic acids.
Propriétés
| 116967-65-8 | |
Formule moléculaire |
C22H12N2O4S2 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
2,5-bis(1,3-benzothiazol-2-yl)terephthalic acid |
InChI |
InChI=1S/C22H12N2O4S2/c25-21(26)13-10-12(20-24-16-6-2-4-8-18(16)30-20)14(22(27)28)9-11(13)19-23-15-5-1-3-7-17(15)29-19/h1-10H,(H,25,26)(H,27,28) |
Clé InChI |
GVFSIISIKBYGEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3C(=O)O)C4=NC5=CC=CC=C5S4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)

![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)



![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/no-structure.png)

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)


